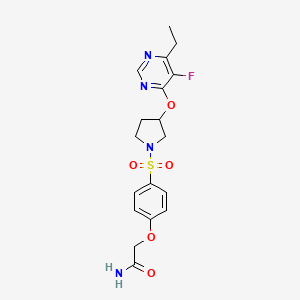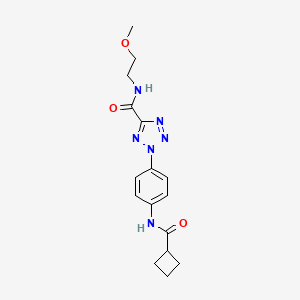
2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.375. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with complex structures, including tetrazole, cyclobutane, and carboxamide groups, are synthesized and characterized to explore their chemical properties. For example, research on the synthesis and characterization of new derivatives can provide foundational knowledge for further applications in drug development, material science, and chemical engineering (Hassan, Hafez, & Osman, 2014). The detailed study of these compounds involves techniques like elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), highlighting the importance of thorough chemical characterization in scientific research.
Cytotoxic Activity
Research on the cytotoxic activities of novel chemical entities, especially those containing tetrazole and carboxamide functionalities, is significant in the search for new anticancer agents. Some compounds have been screened for their in vitro cytotoxic activity against various cancer cell lines, providing insights into their potential therapeutic uses (Gucma & Gołębiewski, 2014). This research contributes to understanding the structure-activity relationships essential for drug design.
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of novel compounds, including those with cyclobutane and carboxamide groups, are explored to identify potential applications in treating infectious diseases and conditions related to oxidative stress. For instance, compounds synthesized from specific precursors have shown excellent antibacterial and antifungal activities, as well as significant antioxidant potential, suggesting their usefulness in developing new therapeutic agents (Raghavendra et al., 2016).
Electro-Optical Properties
Compounds with specific structural features, such as pendent groups, are studied for their electro-optical properties, which are crucial for applications in electronic and photonic devices. The synthesis and characterization of aromatic polyamides and polyimides bearing specific functional groups demonstrate the potential of these materials in electronic applications, showcasing their thermal stability and electrochemical performance (Hsiao et al., 2015).
Eigenschaften
IUPAC Name |
2-[4-(cyclobutanecarbonylamino)phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-25-10-9-17-16(24)14-19-21-22(20-14)13-7-5-12(6-8-13)18-15(23)11-3-2-4-11/h5-8,11H,2-4,9-10H2,1H3,(H,17,24)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZIRTRCZAHZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2461500.png)

![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate](/img/structure/B2461506.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/no-structure.png)
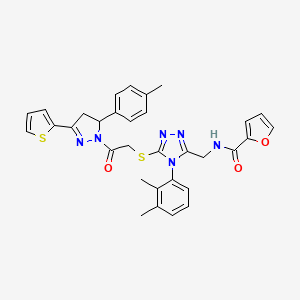
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2461512.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2461515.png)

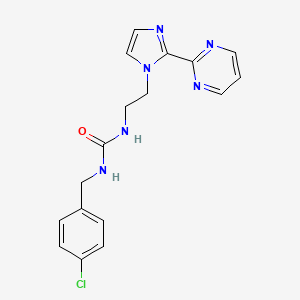
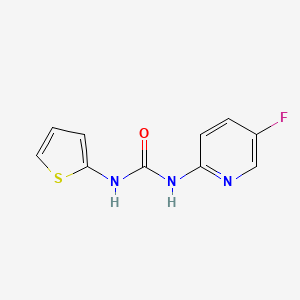
![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2461520.png)
